5-Hexyl-1-benzofuran
Overview
Description
5-Hexyl-1-benzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structural features and diverse biological activities, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
5-Hexyl-1-benzofuran is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they interact with their targets in a way that induces changes beneficial to the organism .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hexyl-substituted phenols and furan derivatives, which undergo cyclization in the presence of catalysts such as palladium or copper. The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzofuran-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of hexyl-substituted benzofurans with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Benzofuran-2-carboxylic acids.
Reduction: Hexyl-substituted benzofurans.
Substitution: Halogenated or nitrated benzofurans.
Scientific Research Applications
5-Hexyl-1-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methyl-substituted derivative with distinct biological activities.
5-Methyl-1-benzofuran: Another methyl-substituted derivative with unique properties.
Uniqueness of 5-Hexyl-1-benzofuran: this compound stands out due to its hexyl substitution, which imparts unique lipophilic properties and enhances its interaction with biological membranes. This structural feature may contribute to its enhanced biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
5-hexyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-6-12-7-8-14-13(11-12)9-10-15-14/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILJKSQPOFEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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